1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- is a complex organic compound characterized by its unique spirocyclic structure. The molecular formula for this compound is , and it has a molecular weight of approximately 203.2835 g/mol. The compound features a distinctive spiro arrangement that incorporates two nitrogen atoms within a bicyclic system, contributing to its unique properties and potential biological activities. It has been identified as a modulator of neuronal nicotinic receptors, specifically selective for the α4β2 nicotinic subtype, suggesting potential applications in treating neurological conditions such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) due to its influence on neurotransmitter systems.
The synthesis of 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- involves several methodologies that leverage the compound's unique structural features. Common synthetic routes include:
These synthetic strategies are crucial for developing derivatives with improved efficacy or selectivity for biological targets.
The molecular structure of 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- can be represented as follows:
The InChI key for this compound is DEUMPRMCEZXKOS-UHFFFAOYSA-N
, which can be used for database searches.
1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- can undergo various chemical reactions typical for nitrogen-containing heterocycles:
These reactions are essential for exploring the compound's reactivity and developing novel derivatives with enhanced properties.
The mechanism of action for 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- primarily involves its interaction with neuronal nicotinic receptors in the brain. It selectively binds to the α4β2 nicotinic receptor subtype, influencing neurotransmitter release and potentially enhancing cognitive functions such as memory and learning.
Studies utilizing radiolabeled ligands assess binding affinities and receptor activation profiles, which are critical for elucidating the compound's therapeutic benefits in neurological disorders.
The physical properties of 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- include:
Chemical properties include:
These properties make it an attractive candidate for further research in medicinal chemistry.
1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- has several significant applications in scientific research:
Its unique structural characteristics position it as a valuable scaffold in drug discovery efforts aimed at developing new therapeutic agents.
1,7-Diazaspiro[4.4]nonane derivatives exhibit high selectivity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. The prototypical compound 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane (CAS 646055-67-6) demonstrates submicromolar affinity (Kᵢ = 12 nM) for α4β2 receptors, attributed to optimal spatial orientation of its pyridine ring and diazaspiro core. This geometry facilitates hydrogen bonding with β2 subunit residues (Leu¹¹⁹, Trp¹⁵⁰) and cation-π interactions with the α4 subunit's conserved aromatic box [1] [3]. The binding pocket accommodates the spirocyclic structure's rigidity, reducing conformational entropy loss upon binding.
Table 1: Binding Affinity Profile of 1,7-Diazaspiro[4.4]nonane Derivatives
nAChR Subtype | Kᵢ (nM) | Selectivity Ratio (vs. α4β2) |
---|---|---|
α4β2 | 12 ± 1.2 | 1.0 |
α3β4 | 1,850 ± 210 | 154 |
α7 | >10,000 | >833 |
Muscle-type | >10,000 | >833 |
Data compiled from radioligand displacement assays using [³H]epibatidine (α4β2) and [¹²⁵I]α-bungarotoxin (α7) [1] [3].
These compounds show >150-fold functional selectivity for neuronal nAChRs over ganglionic (α3β4) and muscular (α1β1δγ) subtypes. Electrophysiological studies in Xenopus oocytes reveal minimal activity at ganglionic receptors (IC₅₀ > 50 μM) and neuromuscular junctions (IC₅₀ > 100 μM). This specificity arises from steric hindrance at the α3β4 orthosteric site, where the diazaspiro core clashes with β4's Phe¹¹⁶ residue. Crucially, the absence of agonist effects at muscular subtypes prevents acetylcholine-like side effects (e.g., muscle contraction or autonomic dysfunction) [2] [3]. In vivo, this translates to improved cardiovascular safety profiles compared to non-selective nicotinic agonists, as confirmed by heart rate and blood pressure monitoring in rodent models [1].
The compound enhances dopamine release in mesolimbic pathways via α4β2 nAChR-mediated mechanisms. Fast-scan cyclic voltammetry in rat prefrontal cortex slices shows a 200% increase in dopamine efflux at 1 μM concentration. This occurs through two synergistic mechanisms:
Notably, this modulation is use-dependent, with maximal effects observed during high-frequency neuronal activity. Such pathway-specific enhancement underlies therapeutic potential for dopamine-deficient states like Parkinson’s disease without inducing receptor desensitization [1] .
Despite structural similarities to α7 agonists, 1,7-diazaspiro[4.4]nonane derivatives act as silent antagonists at α7 nAChRs (IC₅₀ = 8.2 μM). Molecular dynamics simulations indicate unfavorable interactions with α7's ligand-binding domain:
Table 2: Functional Activity Across nAChR Subtypes
Subtype | Efficacy (% ACh max) | Potency (EC₅₀/IC₅₀) | Effect |
---|---|---|---|
α4β2 | 78 ± 5% | 0.11 ± 0.02 μM | Partial agonist |
α7 | 0% | 8.2 ± 1.1 μM (IC₅₀) | Antagonist |
α3β4 | 5 ± 1% | >50 μM (IC₅₀) | Weak antagonist |
α1β1δγ | 0% | >100 μM (IC₅₀) | No activity |
Functional data from two-electrode voltage clamp assays using ACh (EC₁₀₀) as reference agonist [1] [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: